6,8-Diethyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6,8-diethylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-3-9-7-10(4-2)13-11(8-9)5-6-12(14)15-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
GTUXSAQMAWPDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C=CC(=O)O2)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,8 Diethyl 2h Chromen 2 One and Analogues
Classical and Contemporary Approaches to 2H-Chromen-2-one Core Synthesis
The construction of the fundamental 2H-chromen-2-one scaffold can be achieved through several powerful condensation reactions. These methods, while classic, are continually being refined and adapted to meet the demands of modern organic synthesis, including the pursuit of greener and more efficient processes. researchgate.net
Mechanistic Insights into Pechmann Condensation for 2H-Chromen-2-one Formation
The Pechmann condensation, first reported in 1883, remains one of the most widely used methods for synthesizing coumarins. numberanalytics.comsathyabama.ac.in This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. numberanalytics.comwikipedia.org The mechanism is generally understood to proceed through a sequence of key steps.
Initially, an acid-catalyzed transesterification occurs between the phenol and the β-keto ester, forming a phenyl ester intermediate. numberanalytics.com This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the ortho position of the phenol ring. wikipedia.orgadelphi.edu This cyclization step is often compared to a Friedel-Crafts acylation. The final step involves dehydration of the resulting dihydrocoumarin (B191007) intermediate to yield the aromatic 2H-chromen-2-one product. numberanalytics.comwikipedia.org
The reaction conditions for the Pechmann condensation can be quite harsh, often requiring strong acids like sulfuric acid and elevated temperatures. wikipedia.orgresearchgate.net However, for highly activated phenols, the reaction can proceed under milder conditions. wikipedia.org The choice of catalyst is crucial and can influence reaction rates and yields. While traditional catalysts include sulfuric acid, aluminum chloride, and methanesulfonic acid, modern variations have explored the use of solid acid catalysts and ionic liquids to facilitate easier work-up and catalyst recycling. nih.govorganic-chemistry.org
Recent mechanistic studies using techniques like NMR spectroscopy have provided deeper insights into the reaction pathway, helping to identify key intermediates and refine the proposed mechanism. adelphi.eduacs.org
Table 1: Key Steps in Pechmann Condensation
| Step | Description | Key Intermediates |
| 1. Transesterification | The phenol reacts with the β-keto ester, catalyzed by an acid, to form a phenyl ester. | Phenyl ester |
| 2. Electrophilic Aromatic Substitution | Intramolecular attack of the activated carbonyl group onto the aromatic ring. | Dihydrocoumarin precursor |
| 3. Dehydration | Elimination of a water molecule to form the final coumarin (B35378) product. | 2H-Chromen-2-one |
Knoevenagel Condensation and its Variants in 2H-Chromen-2-one Production
The Knoevenagel condensation is another cornerstone of C-C bond formation and a versatile method for synthesizing coumarins. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgyoutube.com For the synthesis of 2H-chromen-2-ones, a salicylaldehyde (B1680747) derivative is reacted with an active methylene compound such as diethyl malonate or ethyl acetoacetate (B1235776). nih.govsamipubco.com
The reaction proceeds through a nucleophilic addition of the enolate, generated from the active methylene compound, to the carbonyl group of the salicylaldehyde. wikipedia.org This is followed by a dehydration step to form an α,β-unsaturated intermediate. nih.gov Subsequent intramolecular cyclization (lactonization) leads to the formation of the 2H-chromen-2-one ring. youtube.com
Variants of the Knoevenagel condensation have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. researchgate.net These include the use of microwave irradiation, ultrasound, and various catalysts such as ionic liquids and solid-supported bases. rsc.orgmdpi.com The Doebner modification, for instance, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it often leads to concomitant decarboxylation. wikipedia.org
Table 2: Comparison of Catalysts in Knoevenagel Condensation for Coumarin Synthesis
| Catalyst | Typical Reaction Conditions | Advantages |
| Piperidine | Reflux in organic solvent | Readily available, effective for many substrates |
| Pyridine | Often used in Doebner modification | Promotes condensation and decarboxylation |
| Triethylamine | Room temperature or mild heating | Less basic than piperidine, can offer better selectivity |
| L-proline | Ionic liquids, often milder conditions | "Green" catalyst, can lead to high yields |
| Nanocatalysts | Room temperature in ethanol | High efficiency, easy separation and reusability |
Multicomponent Reaction Strategies for Efficient Chromen-2-one Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. benthamscience.comnih.gov Several MCR strategies have been developed for the synthesis of coumarin derivatives. nih.govbenthamdirect.com These one-pot processes combine three or more starting materials to construct the chromen-2-one scaffold, often avoiding the isolation of intermediates, which saves time and resources. sciforum.net
A common MCR approach for coumarin synthesis involves the reaction of a salicylaldehyde, an active methylene compound, and a third component which can vary widely, leading to a diverse range of substituted coumarins. sciforum.nettandfonline.com For example, a three-component reaction of salicylaldehyde, diethyl malonate, and a phenylhydrazine (B124118) in the presence of a nanocatalyst has been used to synthesize novel coumarin derivatives. sciforum.net The choice of catalyst is critical in these reactions and can range from simple bases to more complex metal catalysts or nanocatalysts. sciforum.netresearchgate.net
The development of MCRs for coumarin synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. benthamscience.combenthamdirect.com On-water MCRs have also been reported, further enhancing the environmental friendliness of these methods. benthamdirect.com
Base-Promoted Chemodivergent Construction of 2H-Chromen-2-one Scaffolds
Chemodivergent synthesis allows for the generation of different product scaffolds from the same set of starting materials by simply tuning the reaction conditions, such as the base or solvent. citedrive.comresearchgate.net This approach offers a highly efficient way to create structural diversity. Base-promoted chemodivergent strategies have been successfully applied to the synthesis of 2H-chromen-2-one scaffolds. acs.orgacs.org
In one example, the reaction of 2-hydroxyphenyl-substituted para-quinone methides with α-alkylidene succinimides can be directed towards the formation of either 2H-chromen-2-ones or chromeno[2,3-c]pyrroles by selecting the appropriate base. acs.orgacs.org For instance, using potassium carbonate in acetonitrile (B52724) favors the formation of the 2H-chromen-2-one framework. acs.org This metal-free approach proceeds via a (4+2) annulation process involving C-alkylation followed by intramolecular cyclization. acs.orgacs.org
The ability to switch between different heterocyclic scaffolds by a simple change in reaction conditions is a powerful tool for generating libraries of diverse compounds for biological screening. citedrive.comresearchgate.net
Regioselective Functionalization and Derivatization Strategies Relevant to 6,8-Diethyl-2H-chromen-2-one
To synthesize the target compound, this compound, methods for the regioselective introduction of ethyl groups onto the benzene (B151609) portion of the coumarin core are required. Friedel-Crafts alkylation and related reactions are the primary tools for this purpose.
Alkylation and Arylation Protocols at the Benzene Moiety (e.g., C-6 and C-8 positions)
The introduction of alkyl groups, such as ethyl groups, at specific positions on the aromatic ring of the 2H-chromen-2-one scaffold is typically achieved through electrophilic aromatic substitution reactions. The Friedel-Crafts alkylation is a classic and effective method for this transformation. rsc.orgnih.gov
In the context of synthesizing this compound, a suitable starting material would be a phenol that can be converted to the corresponding coumarin, followed by a double Friedel-Crafts alkylation. Alternatively, a pre-functionalized phenol, such as 2,4-diethylphenol (B3059003), could be used in a Pechmann or Knoevenagel condensation to directly generate the desired 6,8-diethyl substituted coumarin.
The regioselectivity of the alkylation is governed by the directing effects of the substituents already present on the benzene ring. The hydroxyl group (or the ether linkage in the coumarin ring) is an ortho-, para-director. Therefore, careful selection of the starting materials and reaction conditions is necessary to achieve the desired 6,8-disubstitution pattern. The use of specific catalysts, such as scandium triflate (Sc(OTf)₃), has been shown to effectively catalyze Friedel-Crafts alkylations on coumarin systems with high regioselectivity and in high yields. rsc.orgnih.gov
Modern advancements in C-H activation and cross-coupling reactions also offer potential routes for the regioselective functionalization of the coumarin scaffold, although direct application to the synthesis of this compound may require further development.
Development of Novel Routes for Diethyl Group Introduction at the 6,8-Positions
The synthesis of 6,8-disubstituted coumarins, such as this compound, often relies on the selection of an appropriately substituted phenolic precursor. One of the most classical and versatile methods for coumarin synthesis is the Pechmann condensation. wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. wikipedia.org For the specific synthesis of this compound, a plausible and effective starting material would be 2,4-diethylphenol. The reaction would proceed by heating the phenol with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like sulfuric acid. This would lead to the formation of the corresponding 6,8-diethyl-4-methyl-2H-chromen-2-one.
Another potential, though perhaps less regioselective, route for the introduction of ethyl groups onto the chromen-2-one scaffold is through Friedel-Crafts alkylation. google.com This electrophilic aromatic substitution reaction could theoretically be performed on a pre-existing coumarin molecule or on a phenol prior to cyclization. However, controlling the position of alkylation to specifically target the 6 and 8 positions can be challenging due to the directing effects of the existing substituents on the aromatic ring. The use of specific catalysts and reaction conditions can influence the regioselectivity of the alkylation. For instance, in related alkylations of phenols, the choice of the alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial.
A hypothetical reaction pathway for the synthesis of this compound via Pechmann condensation is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2,4-Diethylphenol | Ethyl acetoacetate | Sulfuric Acid | 6,8-Diethyl-4-methyl-2H-chromen-2-one |
This table illustrates a potential synthetic route based on established chemical principles.
Formation of Fused Heterocyclic Systems with the 2H-Chromen-2-one Core
The 2H-chromen-2-one core is a versatile platform for the construction of more complex, fused heterocyclic systems. sci-hub.seencyclopedia.pubmdpi.com These fused structures often exhibit enhanced or novel biological activities. researchgate.net Various synthetic strategies have been developed to fuse different heterocyclic rings, such as furan, pyrrole (B145914), pyrazole, and thiazole, to the coumarin nucleus, typically at the 3,4-positions. sci-hub.semdpi.com
While specific examples starting from this compound are not extensively documented, the general methodologies can be applied to this substituted core. The formation of these fused systems often involves the reaction of a functionalized coumarin with appropriate reagents to build the new heterocyclic ring.
Examples of Fused Heterocyclic Systems:
Furocoumarins: These can be synthesized through various methods, including the Perkin reaction of a hydroxy-substituted benzofuran (B130515) or the cyclization of a suitably substituted coumarin. nih.gov
Pyranocoumarins: The pyrano[3,2-c]chromen-5-one core is found in many natural products and can be synthesized through multicomponent reactions.
Pyrrolocoumarins: The fusion of a pyrrole ring to the coumarin scaffold can be achieved through multi-step synthetic sequences, often involving the construction of the pyrrole ring onto a pre-formed coumarin. sci-hub.se
Coumarin-Thiazole Hybrids: These can be synthesized via one-pot, three-component reactions of coumarins, aldehydes, and thiocarbohydrazide (B147625) under microwave irradiation. arabjchem.org
The general approach involves leveraging the reactivity of the coumarin's double bond or introducing functional groups that can participate in cyclization reactions to form the fused heterocyclic ring.
Methodological Advancements in 2H-Chromen-2-one Synthesis
Application and Optimization of Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arabjchem.orgnih.govnih.govasianpubs.org In the context of coumarin synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govsharif.edu This technique is applicable to various classical coumarin syntheses, including the Pechmann, Knoevenagel, and Perkin reactions. nih.govasianpubs.orgsemanticscholar.org
The advantages of microwave-assisted synthesis include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times. nih.gov
Increased Yields: The efficient heating can lead to higher conversion rates and improved product yields. nih.gov
Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, which aligns with the principles of green chemistry. nih.govsharif.edu
A comparison of conventional and microwave-assisted synthesis for various coumarin derivatives highlights the benefits of this technology:
| Synthesis Method | Reaction | Catalyst | Conditions | Time | Yield (%) | Reference |
| Conventional | Pechmann | FeF₃ | 100 °C | 60 min | 26 | nih.gov |
| Microwave | Pechmann | FeF₃ | 450 W | 5 min | 92 | nih.gov |
| Conventional | Knoevenagel | ZrOCl₂·8H₂O | Reflux | 10 h | 40 | sharif.edu |
| Microwave | Knoevenagel | ZrOCl₂·8H₂O | Solvent-free | 6 min | 92 | sharif.edu |
| Conventional | Claisen-Schmidt | Piperidine/PEG-600 | Reflux | 6-8 h | 70-80 | |
| Microwave | Claisen-Schmidt | NaOH/PEG-600 | 300 W | 3-5 min | 80-90 |
This table provides a comparative overview of reaction conditions and outcomes for coumarin synthesis.
Catalytic Systems for Enhanced Yield and Selectivity in 2H-Chromen-2-one Synthesis
The choice of catalyst is critical in coumarin synthesis, influencing both the reaction rate and the selectivity towards the desired product. encyclopedia.pubnih.govmdpi.comrsc.org A wide range of catalysts have been explored for classical coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions.
Catalysts in Pechmann Condensation: This reaction is traditionally catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride. wikipedia.orgmdpi.comconicet.gov.ar However, these catalysts can be harsh and difficult to handle. Recent research has focused on developing more environmentally friendly and reusable solid acid catalysts. nih.govrsc.org Examples include:
Zirconia-based catalysts nih.gov
Heteropolyacids (e.g., H₃PMo₁₂O₄₀) supported on silica (B1680970) conicet.gov.ar
FeF₃ has been shown to be an effective catalyst, especially under microwave conditions. nih.gov
Cholinium ionic liquids have been employed as reusable catalysts under solvent-free conditions. rsc.org
Catalysts in Knoevenagel Condensation: This condensation of o-hydroxyaldehydes with active methylene compounds is often catalyzed by weak bases like piperidine or pyridine. semanticscholar.orgnih.govacs.org More recent developments include the use of:
L-proline as an organocatalyst. biomedres.us
Zinc oxide (ZnO) nanoparticles as a heterogeneous catalyst. acs.org
Ionic liquids such as 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO₄]) can act as both solvent and catalyst. mdpi.com
Zirconyl chloride (ZrOCl₂·8H₂O) has been used effectively, particularly in microwave-assisted syntheses. sharif.edu
Catalysts in Perkin Reaction: The Perkin reaction typically uses the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (B1165640) as a base catalyst. semanticscholar.org
The following table summarizes various catalytic systems used in the synthesis of 2H-chromen-2-ones:
| Reaction | Catalyst | Advantages |
| Pechmann | FeF₃, Zirconia-based catalysts, Heteropolyacids | High yields, reusability, environmentally friendly |
| Knoevenagel | L-proline, ZnO nanoparticles, Ionic liquids, ZrOCl₂·8H₂O | Mild conditions, high yields, green chemistry principles |
| Perkin | Propylphosphonic anhydride | Improved practicality and substrate tolerance |
This table offers a summary of different catalytic systems and their benefits in coumarin synthesis.
Mechanistic Elucidation of 6,8 Diethyl 2h Chromen 2 One Molecular Actions
Detailed Analysis of Molecular Binding and Recognition Mechanisms
The interaction of small molecules like 6,8-Diethyl-2H-chromen-2-one with biological macromolecules, primarily proteins, is governed by a combination of non-covalent forces. jiwaji.eduisfcppharmaspire.com These interactions dictate the molecule's binding affinity, selectivity, and ultimately its biological effect. The binding is typically reversible and involves a dynamic equilibrium between the bound and unbound states. jiwaji.edu
The structure of this compound possesses distinct features that facilitate both hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: The lactone carbonyl oxygen (C=O) of the pyrone ring is a primary hydrogen bond acceptor. It can form hydrogen bonds with donor groups in a protein's binding site, such as the amide protons of the peptide backbone or the hydroxyl and amine groups of amino acid side chains (e.g., Serine, Threonine, Tyrosine, Lysine). tandfonline.com This interaction is crucial for orienting the ligand within the binding pocket.
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Structural Motif in this compound | Potential Protein Partner Residues |
| Hydrogen Bonding | Carbonyl oxygen in the pyrone ring | Ser, Thr, Tyr, Asn, Gln, Lys, Arg, His |
| Hydrophobic Contact | Benzene (B151609) ring, Ethyl groups at C6 and C8 | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |
| π-Stacking | Aromatic benzene ring | Phe, Tyr, Trp, His |
| Electrostatic | Polarized carbonyl group (δ- oxygen, δ+ carbon) | Charged or polar amino acid residues |
Beyond hydrogen bonds and general hydrophobic contacts, more specific electronic interactions play a vital role in molecular recognition.
π-Stacking Interactions: The aromatic benzene ring of the chromenone core is capable of engaging in π-π stacking interactions. nih.gov This occurs when the electron-rich π system of the coumarin (B35378) ring aligns with the π system of aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). wikipedia.org These interactions, which can be in parallel-displaced or T-shaped (edge-to-face) geometries, are fundamental to the organization of many biological structures and contribute significantly to binding affinity. nih.govresearchgate.net Studies on related molecules show that π-stacking can be a dominant feature in directing supramolecular assembly. researchgate.net
Electrostatic Interactions: The 2H-chromen-2-one scaffold possesses a significant dipole moment due to the polarized carbonyl group in the lactone ring. This creates a region of partial negative charge on the oxygen atom and partial positive charge on the carbon atom. These partial charges can lead to favorable electrostatic interactions with polar or charged residues in a binding site, further stabilizing the protein-ligand complex. nih.gov
Ligand binding does not always occur at the primary active site of a protein. Many compounds, including various heterocyclic structures related to coumarins, function as allosteric modulators. mdpi.com
Allosteric Modulation: An allosteric modulator binds to a site on the protein distinct from the orthosteric (active) site. mdpi.comnih.gov This binding event induces a conformational change that is transmitted through the protein structure, altering the shape and activity of the active site. mdpi.com This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. nih.gov Given that various 2H-chromen-2-one and chromone (B188151) derivatives have been identified as allosteric modulators of enzymes and receptors, it is plausible that this compound could act via a similar mechanism, with its specific substitution pattern influencing its selectivity and potency for a given allosteric site. mdpi.comnih.govgoogle.com
Induced Conformational Changes: The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather an "induced fit" process. The initial interaction of a molecule like this compound can trigger significant conformational changes in the protein. For instance, studies on cyclin-dependent kinase 2 (CDK2) have shown that the binding of a fluorophore ligand induces large structural rearrangements, particularly in the C-helix region, which are not observed with other types of inhibitors. researchgate.net Such conformational changes can dramatically alter the protein's functional state and its ability to interact with other binding partners. researchgate.netsemanticscholar.org
Investigation of π-Stacking and Electrostatic Interactions in Protein-Ligand Complexes
Unraveling Reaction Mechanisms in 2H-Chromen-2-one Chemistry
The synthesis of coumarins is well-established, with several classic name reactions providing routes to the core scaffold. The mechanisms of these reactions involve key intermediates and transition states that determine the final product structure and yield.
The synthesis of this compound can be achieved through standard coumarin synthesis methods, such as the Pechmann, Perkin, or Knoevenagel condensations. nih.govfrontiersin.org A common and efficient route is the Pechmann condensation.
For the synthesis of this compound, the Pechmann condensation would involve the reaction of 2,4-diethylphenol (B3059003) with a β-ketoester, such as ethyl acetoacetate (B1235776), under acidic conditions (e.g., H₂SO₄).
The generalized mechanism involves several key steps:
Transesterification/Michael Addition: The first step is typically the formation of a new ester between the phenol's hydroxyl group and the β-ketoester, or a Michael addition of the phenol (B47542) to an α,β-unsaturated ester formed in situ.
Key Intermediate Formation: This leads to the formation of a key intermediate, a 3-(hydroxyphenyl)alkenoic acid ester.
Intramolecular Cyclization (Hydroarylation): An intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation or hydroarylation) occurs. The activated hydroxyl group on the phenyl ring directs the cyclization to the ortho position, where the pyrone ring is formed. mdpi.com The transition state for this step involves the formation of a new C-C bond, leading to a cyclic intermediate.
Dehydration: A final dehydration step, driven by the acidic conditions and heat, results in the formation of the stable, aromatic 2H-chromen-2-one ring system.
Alternatively, a Knoevenagel condensation would involve reacting 3,5-diethylsalicylaldehyde with a compound containing an active methylene (B1212753) group, like diethyl malonate, in the presence of a weak base (e.g., piperidine). nih.gov This pathway proceeds through a different set of intermediates, typically involving an initial aldol-type condensation followed by intramolecular lactonization.
Table 2: Generalized Pechmann Condensation Pathway for this compound
| Step | Reactants | Key Intermediate/Transition State | Product of Step |
| 1. Esterification | 2,4-Diethylphenol + Ethyl acetoacetate (in acid) | Transition state for ester formation | Ethyl (2,4-diethylphenoxy)crotonate |
| 2. Cyclization | Ethyl (2,4-diethylphenoxy)crotonate | Wheland-type intermediate (Sigma complex) for electrophilic attack | 4-Methyl-6,8-diethyl-3,4-dihydro-2H-chromen-2-one derivative |
| 3. Dehydration | Dihydro-chromenone derivative | Transition state for water elimination | 6,8-Diethyl-4-methyl-2H-chromen-2-one (if using ethyl acetoacetate) |
Note: The final product in this example is 4-methyl substituted. To obtain exactly this compound, a different β-ketoester like ethyl formylacetate would be required.
Kinetic Control: The kinetics of coumarin synthesis reactions, such as the Pechmann condensation, are highly dependent on factors like temperature, acid concentration, and the nature of the substituents on the phenol and β-ketoester. These conditions influence the rate-determining step, which is often the intramolecular cyclization. Kinetic studies of related reactions help in optimizing reaction conditions to maximize yield and minimize side products. mdpi.com For instance, in some syntheses, temperature control is critical for directing the reaction towards a specific isomer. chemmethod.com
Computational Chemistry and in Silico Modeling for 6,8 Diethyl 2h Chromen 2 One
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a cornerstone in the computational analysis of coumarin (B35378) derivatives, offering profound insights into their electronic and structural properties. By modeling the electron distribution, DFT can predict a wide array of molecular characteristics with a high degree of accuracy. eurjchem.comnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.comresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to engage in chemical reactions. researchgate.netkoyauniversity.org
For coumarin derivatives, the HOMO is often distributed over the coumarin ring system, indicating its electron-donating capability, while the LUMO, an electron acceptor, is also typically located on the coumarin moiety. researchgate.netresearchgate.net The transfer of electron density from the HOMO to the LUMO upon excitation is a key aspect of their electronic behavior. researchgate.net Theoretical studies on related coumarin structures have shown that the HOMO-LUMO energy gap can be calculated to understand the molecule's chemical activity. researchgate.netkoyauniversity.org For instance, in a study of a related coumarin derivative, the HOMO-LUMO energy gap was calculated to be 4.325 eV, indicating its chemical reactivity. koyauniversity.org
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. ajchem-a.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. ajchem-a.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. ajchem-a.comkoyauniversity.org |
Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.nettojqi.net The MEP map uses a color-coded scale to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). tojqi.net
In coumarin derivatives, the negative potential is often localized around the carbonyl oxygen atom of the lactone ring, making it a likely site for electrophilic interaction. researchgate.net The aromatic rings typically exhibit both positive and negative regions, influencing their interaction with other molecules. researchgate.nettojqi.net MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity.
Calculation of Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. ajchem-a.comisres.orginformaticsjournals.co.in These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). ajchem-a.comresearchgate.net
Chemical Hardness (η) and Softness (S) describe the resistance of a molecule to change its electron configuration. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. tojqi.net
Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons towards itself. ajchem-a.comtojqi.net
Chemical Potential (µ) is related to the escaping tendency of electrons from an equilibrium system. ajchem-a.com
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. ajchem-a.comresearchgate.net
Calculations on various coumarin derivatives have demonstrated their utility in predicting reactivity. For instance, some coumarins have been identified as strong electrophiles based on these descriptors. tojqi.netias.ac.in
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. researchgate.net |
| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. researchgate.net |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. ajchem-a.comresearchgate.net |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. ajchem-a.comresearchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. ajchem-a.comresearchgate.net |
| Electrophilicity Index (ω) | ω = µ² / (2η) where µ = -χ | Propensity to accept electrons. ajchem-a.comresearchgate.net |
Spectroscopic Property Prediction and Correlation
DFT calculations are instrumental in predicting spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netwu.ac.th By comparing the theoretically calculated spectra with experimental data, the molecular structure can be validated. nih.govresearchgate.net
Theoretical calculations of vibrational frequencies for coumarin derivatives have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, the prediction of 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method has been successful in confirming the structures of newly synthesized coumarins. researchgate.netwu.ac.th These computational methods provide a powerful tool for the structural elucidation of complex organic molecules.
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to identify potential biological targets for a given compound and to estimate the strength of their interaction, often expressed as a binding affinity or docking score. plos.orgtandfonline.com
For coumarin derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets. nih.govnih.gov For example, docking studies have revealed that coumarin derivatives can bind to the active sites of enzymes, suggesting potential inhibitory activity. nih.govtandfonline.com The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. nih.gov
Virtual Screening and Lead Optimization through Docking Methodologies
Virtual screening is a computational approach that involves the docking of large libraries of compounds against a specific biological target to identify potential "hits" or lead compounds. researchgate.netscience.govnih.gov This method significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. science.govacs.org
Once a hit is identified, lead optimization strategies, often guided by further computational analysis, are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.govacs.org Docking methodologies play a crucial role in this process by predicting how modifications to the lead compound's structure will affect its binding to the target. nih.gov For coumarin-based compounds, virtual screening and subsequent lead optimization have been explored to discover novel inhibitors for various therapeutic targets. nih.govrsc.org
Analysis of Ligand-Receptor Interactions and Binding Modes
Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov This method is crucial for understanding the potential biological activity of 6,8-Diethyl-2H-chromen-2-one. The process involves preparing the 3D structures of both the ligand and the receptor, followed by a simulation to find the most stable binding pose.
The docking procedure for this compound would begin with generating its 3D conformation and optimizing its geometry to achieve an energy-minimized state. The selection of a receptor protein is based on the known pharmacology of coumarin derivatives, which have shown activity against a wide range of targets, including monoamine oxidase B (MAO-B), cytochrome P450 (CYP) enzymes, and various receptors implicated in cancer. researchgate.netnih.govuniba.it
Using software such as AutoDock Vina, the compound would be docked into the active site of a selected target protein. nih.govnih.gov The output provides a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A lower binding energy suggests a more stable complex. mdpi.com Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor's binding pocket. plos.org For instance, the diethyl groups at positions 6 and 8 could form significant hydrophobic interactions within the target's active site, while the lactone carbonyl oxygen of the coumarin core could act as a hydrogen bond acceptor. tandfonline.com
Table 1: Exemplar Molecular Docking Interaction Analysis for this compound with a Hypothetical Receptor
| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom |
| TYR 85 | Hydrogen Bond | 2.9 | O (Lactone Carbonyl) |
| LEU 210 | Hydrophobic (Alkyl) | 3.8 | C (Ethyl group at C6) |
| ILE 199 | Hydrophobic (Alkyl) | 4.1 | C (Ethyl group at C8) |
| PHE 343 | Hydrophobic (Pi-Alkyl) | 4.5 | Diethyl-substituted Ring |
| VAL 206 | van der Waals | 3.5 | Coumarin Core |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting the time-dependent behavior of the molecular system. tandfonline.com MD simulations are employed to assess the stability of the ligand-protein complex and to understand the conformational changes that may occur upon binding. plos.orgnih.gov
To investigate the intrinsic flexibility of this compound, an MD simulation can be performed on the isolated molecule in a solvated environment. This analysis reveals the range of conformations the molecule can adopt, particularly the rotational freedom of the two ethyl groups. Understanding the conformational landscape is vital, as the bioactive conformation required for receptor binding may not be the lowest energy state in solution.
Following molecular docking, the most promising ligand-receptor complex is subjected to MD simulation, typically for a duration of nanoseconds, using software like GROMACS or NAMD. mdpi.comresearchgate.net The stability of this complex over time is a key indicator of a viable interaction. plos.org Several parameters are analyzed to interpret the simulation results:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand is calculated over the simulation trajectory. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains intact within the binding pocket. plos.org
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues. This can highlight which parts of the protein become more or less flexible upon ligand binding. tandfonline.com
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and receptor during the simulation is analyzed. Consistently maintained hydrogen bonds are strong indicators of a stable binding mode. researchgate.net
Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
| Parameter | Value / Description |
| Simulation Software | GROMACS, NAMD, AMBER |
| Force Field | CHARMM36, AMBER, OPLS-AA |
| Simulation Time | 50 - 200 ns |
| Solvent Model | Explicit (e.g., TIP3P water model) |
| Temperature | 300 K (controlled by thermostat) |
| Pressure | 1 bar (controlled by barostat) |
| Analysis Metrics | RMSD, RMSF, Rg, Hydrogen Bond Occupancy |
Investigation of Conformational Landscapes and Flexibility
In Silico Pharmacokinetic and Drug-Likeness Assessments (Methodological Framework)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery that helps to identify candidates with favorable pharmacokinetic properties and to flag potential liabilities. jchr.orgmdpi.com Various computational tools and web servers, such as SwissADME and preADMET, are used to estimate these properties based on the molecule's structure. jchr.orgdergipark.org.tr
The oral bioavailability of a drug is heavily influenced by its aqueous solubility and membrane permeability. Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict these characteristics. bjbms.org Key descriptors calculated for this compound would include:
Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. An optimal LogP range (typically 1-5) is desirable for good membrane permeability and solubility.
Aqueous Solubility (LogS): This parameter predicts the solubility of the compound in water. Poor solubility can hinder absorption. nih.gov
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (< 500 Da), LogP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). Compounds that adhere to this rule are more likely to be orally bioavailable. mdpi.com
Topological Polar Surface Area (TPSA): TPSA is correlated with drug permeability through membranes. A TPSA value below 140 Ų is generally considered favorable for good cell permeability.
The metabolic fate of a compound is a primary determinant of its half-life and potential for drug-drug interactions. acs.org In silico methods can predict which sites on a molecule are most susceptible to metabolism and how the compound might interact with metabolic enzymes.
Cytochrome P450 (CYP) Inhibition: Computational models can predict whether this compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). Inhibition of these enzymes is a major cause of adverse drug-drug interactions. acs.org
Sites of Metabolism (SOMs): Algorithms can identify the specific atoms in a molecule that are most likely to undergo metabolic transformation. For this compound, the ethyl groups and the aromatic ring are probable SOMs. acs.org
Metabolic Stability: This is often expressed as intrinsic clearance (CLint) or in vitro half-life (t1/2). acs.org While direct prediction is challenging, QSAR models built from data on similar coumarin compounds can provide an estimate of whether the compound is likely to be rapidly or slowly metabolized. acs.org
Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound
| Property / Parameter | Predicted Value / Interpretation | Reference Framework |
| Molecular Weight ( g/mol ) | 218.26 | Lipinski's Rule |
| LogP (Octanol/Water) | 3.5 | SwissADME |
| LogS (Aqueous Solubility) | -4.2 (Moderately Soluble) | SwissADME |
| H-Bond Acceptors | 2 | Lipinski's Rule |
| H-Bond Donors | 0 | Lipinski's Rule |
| Lipinski's Rule Violations | 0 | Drug-Likeness |
| GI Absorption | High | SwissADME |
| BBB Permeant | Yes | SwissADME |
| CYP2D6 Inhibitor | Predicted No | SwissADME |
| CYP3A4 Inhibitor | Predicted Yes | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Photophysical Properties and Optoelectronic Applications of 6,8 Diethyl 2h Chromen 2 One Derivatives
Advanced Spectroscopic Characterization of Electronic Transitionsacs.orgresearchgate.net
The electronic transitions in coumarin (B35378) derivatives are primarily of a π → π* nature, influenced by intramolecular charge transfer from the electron-donating parts of the molecule to the electron-withdrawing lactone carbonyl group. arabjchem.orgmdpi.com Spectroscopic analysis provides a detailed understanding of the ground and excited state properties.
The absorption and emission spectra of coumarin derivatives are directly influenced by their molecular structure. The substitution of electron-donating groups at the 7-position is a common strategy to enhance fluorescence and shift the spectra to longer wavelengths (bathochromic shift). doi.org For 6,8-Diethyl-2H-chromen-2-one, the two electron-donating ethyl groups on the benzene (B151609) moiety are expected to cause a red-shift in both absorption and emission spectra compared to the unsubstituted coumarin. arabjchem.org This is due to the stabilization of the excited state relative to the ground state.
The absorption spectra of related coumarin derivatives typically show strong bands attributed to π → π* transitions. mdpi.com For instance, derivatives with electron-donating groups often exhibit absorption maxima in the range of 350–480 nm. doi.orgrsc.org The corresponding emission spectra are also red-shifted, with fluorescence typically appearing in the blue-green region of the visible spectrum (450–550 nm). arabjchem.orgresearchgate.net The extension of the π-conjugated system, often at the C-3 position, can further induce significant bathochromic shifts in both absorption and emission. vjs.ac.vn
Table 1: Representative Photophysical Data for Substituted Coumarin Derivatives in Various Solvents
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Source(s) |
|---|---|---|---|---|---|
| 7-(Diethylamino)-4-methylcoumarin | Ethanol | ~430 | ~480 | ~50 | rsc.org |
| 3-Acetyl-7-diethylamino-2-chromen-2-one | Toluene | 424 | 461 | 37 | mdpi.com |
| 3-Acetyl-7-diethylamino-2-chromen-2-one | Acetonitrile (B52724) | 429 | 477 | 48 | mdpi.com |
| Cou-TT | - | 401 | >500 | >99 | vjs.ac.vn |
This table presents data for structurally related coumarin derivatives to illustrate general trends. Cou-TT and Cou-BDT refer to specific derivatives with extended conjugation.
The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are critical parameters that define the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. For many coumarin derivatives, these properties are strongly dependent on the substituents and the solvent environment. nih.govoup.com
Electron-donating groups, like the diethylamino group, generally lead to high fluorescence quantum yields. mdpi.com However, the solvent polarity plays a crucial role; in many push-pull systems, the quantum yield decreases as solvent polarity increases. oup.com This is often attributed to the stabilization of the polar excited state in polar solvents, which can enhance non-radiative decay pathways. oup.com Fluorescence lifetimes for coumarin derivatives are typically in the nanosecond range (1–5 ns). oup.com
Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F) for Selected Coumarin Derivatives
| Compound System | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) | Source(s) |
|---|---|---|---|---|
| Quadrupolar Coumarin (D2PC) | Toluene | 0.96 | 3.6 | oup.com |
| Quadrupolar Coumarin (D2PC) | Dichloromethane | 0.82 | 3.5 | oup.com |
| Quadrupolar Coumarin (D2PC) | Dimethyl Sulfoxide | 0.32 | 3.0 | oup.com |
| Octupolar Coumarin (TPA(DC)3) | Toluene | 0.85 | 1.8 | oup.com |
This table showcases the impact of solvent polarity and molecular architecture on the photophysical properties of complex coumarin derivatives.
Absorption and Emission Spectra Analysis
Two-Photon Absorption (2PA) Capabilities and Rational Designresearchgate.netgu.se
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would otherwise be accessed by a single UV or visible photon. encyclopedia.pub This phenomenon is highly valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging, as it allows for deeper tissue penetration and reduced photodamage. acs.orgresearchgate.net
The efficiency of 2PA is quantified by the two-photon absorption cross-section (δ_2PA), measured in Goeppert-Mayer (GM) units. The rational design of molecules with large δ_2PA values is a major focus of materials chemistry. For coumarin derivatives, several design principles have been established:
Intramolecular Charge Transfer (ICT): Creating a strong "push-pull" system by incorporating potent electron-donating groups (like dialkylamino) and electron-withdrawing groups enhances ICT upon excitation, which is strongly correlated with high 2PA activity. scilit.comresearchgate.net The diethyl groups in this compound serve as electron donors.
Extended π-Conjugation: Extending the conjugated π-electron system of the chromophore, for instance by adding a cinnamoyl or styryl moiety at the C-3 position, can significantly increase the δ_2PA value. researchgate.net
Molecular Symmetry: Symmetrical, quadrupolar (D-π-A-π-D) or octupolar structures based on a coumarin core can lead to exceptionally large 2PA cross-sections compared to their dipolar (D-π-A) counterparts. oup.comresearchgate.net
Research has shown that modifying the coumarin core with electron-donating groups and extending conjugation can boost δ_2PA values from tens of GM for simple coumarins to over 1500 GM for highly engineered derivatives. researchgate.netnih.gov
Table 3: Two-Photon Absorption (2PA) Cross-Sections for Engineered Coumarin Derivatives
| Derivative Type | Key Structural Feature | Max 2PA Cross-Section (δ_max, GM) | Source(s) |
|---|---|---|---|
| Ketocoumarin Derivative | Extended conjugation at C-3 | 1570 | researchgate.net |
| Triethyleneglycol Functionalized Coumarin | Cinnamoyl moiety at C-3 | 1556 | researchgate.netnih.gov |
| 7-diethylamino-coumarin derivative | Cinnamoyl moiety at C-3 | 60 - 360 | researchgate.net |
GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).
The mechanism of two-photon absorption involves the excitation of an electron from the ground state (S₀) to a final excited state (S_f) via a transient, non-stationary "virtual" state. bgsu.edu The combined energy of the two photons must match the energy difference between the ground and final states. bgsu.edu For many organic chromophores, the final state in 2PA (S_f) can be the same one-photon allowed state (S₁) or a different, two-photon allowed state (S₂). acs.org
The process is fundamentally a quantum mechanical one, and its probability is proportional to the square of the incident light intensity. bgsu.edu Key factors influencing the 2PA cross-section include the transition dipole moments between the ground state, intermediate states, and the final excited state. In push-pull coumarin systems, the significant change in dipole moment upon excitation from the ground state to the charge-transfer excited state is a critical factor that enhances the 2PA probability. scilit.comresearchgate.net Theoretical methods like density-functional theory (DFT) are often used to calculate and predict the electronic transitions and 2PA spectra of these molecules. rsc.orgresearchgate.net
Structure-Property Relationships for Enhanced 2PA Cross-Sections
Solvatochromism and Environmental Responsivenessnih.gov
Solvatochromism is the phenomenon where the color of a substance (and thus its absorption and emission spectra) changes with the polarity of the solvent. mdpi.com Coumarin derivatives with intramolecular charge-transfer characteristics, such as those with electron-donating groups like the diethyl substituents, often exhibit pronounced solvatochromism. nih.govresearchgate.net
This environmental sensitivity arises because the ground state and the excited state of the molecule have different dipole moments. The excited state in push-pull coumarins is typically more polar than the ground state. researchgate.net Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. oup.com This effect is particularly noticeable in the fluorescence spectrum, as the solvent dipoles have sufficient time to reorient around the excited-state dipole of the fluorophore before emission occurs. researchgate.net
This responsiveness to the local environment makes these coumarin derivatives excellent candidates for use as fluorescent probes to characterize the polarity of microenvironments, such as in biological systems or polymer matrices. mdpi.comresearchgate.net
Excited-State Intramolecular Charge Transfer (ICT) Dynamics and Solvent Effects
A key photophysical process governing the fluorescence of many coumarin derivatives is Excited-State Intramolecular Charge Transfer (ICT). arabjchem.org This phenomenon involves the redistribution of electron density within the molecule upon excitation from the ground state to an excited state. In many coumarin derivatives, this is characterized by the transfer of charge from an electron-donating group to an electron-accepting part of the molecule, such as the carbonyl oxygen. arabjchem.org This charge transfer process is highly sensitive to the surrounding environment, particularly the polarity of the solvent.
The solvent can significantly influence the energy levels of the ground and excited states of the coumarin derivative. In polar solvents, the excited state, which is typically more polar than the ground state due to ICT, is stabilized. This stabilization leads to a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.net Conversely, less polar solvents result in a hypsochromic (blue) shift. researchgate.net This pronounced solvatochromism is a hallmark of molecules undergoing ICT.
Research on various coumarin derivatives has demonstrated these solvent effects. For instance, in a study of a specific coumarin derivative, the emission maximum was observed at 499 nm in the polar solvent ethanol, while in the less polar chloroform, it shifted to 492 nm. researchgate.net The fluorescence quantum yield, a measure of the efficiency of photon emission, can also be affected by solvent polarity. For some derivatives, the quantum yield increases with decreasing solvent polarity. arabjchem.org
The interplay between the molecular structure and solvent polarity is crucial. The introduction of electron-donating groups, such as a diethylamino group, and electron-withdrawing groups can create a donor-π-bridge-acceptor (D-π-A) structure that facilitates an efficient ICT process, leading to notable photophysical properties. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to understand the charge distribution in the ground and excited states and to corroborate experimental findings on ICT processes. acs.orgresearchgate.net
Table 1: Solvent Effects on a Coumarin Derivative
| Solvent | Emission Maximum (nm) | Fluorescence Lifetime (ns) |
| Ethanol | 499 | 2.42 |
| Chloroform | 492 | 2.33 |
This table presents data for a representative coumarin derivative, illustrating the influence of solvent polarity on its photophysical properties. researchgate.net
Design of Stimuli-Responsive 2H-Chromen-2-one Systems
The sensitivity of the photophysical properties of 2H-chromen-2-one derivatives to their environment makes them excellent candidates for the design of stimuli-responsive systems. These "smart" materials can exhibit changes in their properties, such as fluorescence, in response to external stimuli like light, temperature, pH, or the presence of specific chemical species. researchgate.netnumberanalytics.comrsc.org
The design of such systems hinges on incorporating specific functional groups into the coumarin scaffold that can interact with the desired stimulus. numberanalytics.com For example, by introducing appropriate moieties, coumarin derivatives can be engineered to act as fluorescent chemosensors for detecting ions or biologically important molecules. nih.gov The interaction between the coumarin-based sensor and the target analyte can trigger a change in the ICT process, leading to a detectable change in the fluorescence signal, such as a shift in the emission wavelength or a change in intensity. acs.org
Light is a particularly attractive stimulus due to the ability to control it with high spatial and temporal precision. researchgate.net Photo-responsive coumarin systems can be designed to undergo reversible structural changes upon irradiation with light of specific wavelengths, leading to switchable photophysical properties. This has potential applications in areas like rewritable surfaces and controlled drug delivery. rsc.org
Furthermore, the integration of 2H-chromen-2-one derivatives into polymeric materials can lead to the development of advanced stimuli-responsive systems. These materials can be designed to respond to a variety of stimuli, with potential applications in soft robotics, energy harvesting, and drug delivery systems. numberanalytics.com The design principles for these systems involve controlling the polymer architecture and incorporating the responsive coumarin units in a way that optimizes the desired response. numberanalytics.com
Future Research Trajectories and Interdisciplinary Perspectives for 6,8 Diethyl 2h Chromen 2 One Chemistry
Novel 2H-Chromen-2-one Scaffold Innovations for Advanced Applications
The 2H-chromen-2-one scaffold is a versatile starting point for creating structurally diverse and complex molecules. acs.orgmdpi.com Future research on 6,8-Diethyl-2H-chromen-2-one will likely focus on innovative synthetic modifications to this core structure to develop compounds for advanced applications. Methodologies such as one-pot, metal-free syntheses and multicomponent reactions (MCRs) offer efficient pathways to generate libraries of derivatives. acs.orgresearchgate.net
Key areas for innovation include:
Fused Heterocyclic Systems: Creating novel polycyclic structures by fusing other heterocyclic rings, such as pyridine (B92270) or pyrazole, to the this compound core. mdpi.commdpi.compreprints.org The synthesis of chromenopyridine scaffolds, for example, has been shown to produce compounds with a broad spectrum of biological properties. mdpi.com
Chemodivergent Synthesis: Employing techniques like base-promoted chemodivergent construction can allow for the selective synthesis of different scaffolds from the same starting materials, providing access to a wider range of novel compounds. acs.org
Functionalization: Introducing diverse functional groups onto the coumarin (B35378) nucleus. The use of starting materials like 3-(2-bromoacetyl)-2H-chromen-2-one allows for the synthesis of various derivatives, including thiophene, thiazole, and pyridine-substituted coumarins, which can be evaluated for a range of activities. mdpi.com
Table 1: Synthetic Strategies for 2H-Chromen-2-one Scaffold Diversification
| Strategy | Description | Starting Materials Example | Resulting Scaffold Example | Reference(s) |
|---|---|---|---|---|
| Pechmann Condensation | Acid-catalyzed reaction of a phenol (B47542) with a β-keto ester. | Resorcinol, Ethyl acetoacetate (B1235776) | 7-hydroxy-4-methyl-2H-chromen-2-one | nih.gov |
| Knoevenagel Condensation | Reaction of salicylaldehyde (B1680747) derivatives with compounds having an active methylene (B1212753) group. | Salicylaldehyde, Meldrum's acid | 2-oxo-2H-chromene-3-carboxylic acid | acs.orgscienceopen.com |
| Horner-Wadsworth-Emmons (HWE) Olefination | Reaction of a phosphonate (B1237965) carbanion with an aldehyde to form an alkene. | 4-formyl-2H-benzo[h]chromen-2-ones, Phosphonic acid diethyl esters | 2H-benzo[h]chromen-2-ones-chalcone hybrids | nih.gov |
| Base-Promoted Annulation | A metal-free, one-pot approach for constructing the chromen-2-one framework. | α-alkylidene succinimides, 2-hydroxyphenyl-substituted p-quinone methides | 2H-chromen-2-one derivatives | acs.org |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting components to build complex molecules. | 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | 3-azolylcoumarins | frontiersin.org |
Integration of 2H-Chromen-2-one Derivatives into Supramolecular Assemblies and Nanomaterials
The integration of 2H-chromen-2-one derivatives with nanomaterials and their use in constructing supramolecular assemblies represent a promising frontier. The specific 6,8-diethyl substitution pattern could uniquely influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for self-assembly. researchgate.netresearchgate.net
Future research directions include:
Nanoparticle-Catalyzed Synthesis: Utilizing nanoparticles, such as biogenic zinc oxide (ZnO) or barium silicate, as efficient and green catalysts for the synthesis of novel this compound derivatives. researchgate.netnih.govchimicatechnoacta.ru This approach not only enhances reaction efficiency but can also lead to the formation of compounds with interesting material properties. researchgate.net
Supramolecular Encapsulation: Investigating the encapsulation of this compound derivatives within macrocycles like cucurbiturils. acs.org Such host-guest complexes can alter the reactivity and physical properties of the coumarin derivative, potentially stabilizing it or controlling its interactions. acs.org
Self-Assembling Systems: Studying the self-assembly of specifically designed this compound derivatives into higher-order structures. The analysis of crystal packing and intermolecular interactions through techniques like Hirshfeld surface analysis can reveal how the diethyl groups guide the formation of supramolecular architectures. researchgate.net
Table 2: Examples of Nanomaterials and Supramolecular Systems in Coumarin Chemistry
| System | Application/Role | Specific Example | Finding | Reference(s) |
|---|---|---|---|---|
| Biogenic ZnO Nanoparticles | Catalyst | Synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. | Serves as an effective catalyst for the synthesis of complex coumarin derivatives. | researchgate.netchimicatechnoacta.ruchimicatechnoacta.ru |
| Barium Silicate Nanoparticles | Catalyst | Synthesis of α-benzyl amino coumarin derivatives. | Acts as an efficient catalyst for one-pot synthesis in green solvents like water. | nih.gov |
| Cucurbit chimicatechnoacta.ruuril (CB chimicatechnoacta.ru) | Host Macrocycle | Encapsulation of 7-diethylaminocoumarin Schiff bases. | Forms a 1:1 host-guest complex, influencing the reactivity and stability of the coumarin derivative. | acs.org |
| Crystal Engineering | Supramolecular Assembly | Analysis of 4H-chromene derivatives. | Supramolecular synthons constructed by strong hydrogen bonds play a major role in self-assembly. | researchgate.net |
Synergistic Approaches: Chemoinformatics, Artificial Intelligence, and High-Throughput Screening in 2H-Chromen-2-one Discovery
The convergence of computational chemistry and experimental screening is set to accelerate the discovery of new applications for 2H-chromen-2-one derivatives. For a specific molecule like this compound, these synergistic approaches can efficiently map its potential biological activities and guide synthetic efforts.
Key methodologies include:
High-Throughput Screening (HTS): Employing HTS to rapidly screen libraries of coumarin derivatives against various biological targets. nih.gov This can identify initial "hit" compounds, such as G protein-coupled receptor-35 (GPR35) agonists, which can then be optimized. acs.orgnih.gov
Chemoinformatics and QSAR: Using quantitative structure-activity relationship (QSAR) models and other chemoinformatic tools to design novel derivatives with enhanced potency and selectivity. researchgate.netfrontiersin.org These computational techniques help identify key structural features required for a desired pharmacological profile, as seen in the design of clotting factor Xa inhibitors. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML): Applying AI and ML algorithms to predict reaction outcomes, biological functions, and physicochemical properties. researchgate.netuni-muenchen.de ML models trained on HTE data can predict reaction yields with significant accuracy, streamlining the synthesis of novel compounds. uni-muenchen.de
Table 3: Computational and High-Throughput Methods in Coumarin Research
| Method | Application | Subject | Outcome | Reference(s) |
|---|---|---|---|---|
| High-Throughput Screening (HTS) | Discovery of anticancer agents | Library of coumarin-benzimidazole hybrids | Identified compounds that induce caspase-dependent apoptosis. | nih.gov |
| Dynamic Mass Redistribution (DMR) Assays | Agonist identification | 2H-chromen-2-one derivatives | Discovered potent GPR35 agonists, with EC50 values as low as 5.8 nM. | acs.orgnih.gov |
| QSAR & Molecular Docking | Design of enzyme inhibitors | 4-methyl-3-(...)-2H-chromen-2-one derivatives | Provided insights for designing better ligands as Factor Xa inhibitors. | researchgate.net |
| Machine Learning (ML) | Prediction of reaction outcomes | Synthesis of advanced heterocyclic building blocks | Predicted reaction yields with a mean absolute error of 11-12%, guiding scale-up synthesis. | uni-muenchen.de |
Bridging Synthetic Chemistry with Molecular Biology for Deeper Mechanistic Understanding
A comprehensive understanding of how this compound interacts with biological systems requires a close partnership between synthetic chemists and molecular biologists. This interdisciplinary approach involves designing and synthesizing specific derivatives and then using advanced biological tools to elucidate their mechanism of action at the molecular level.
Future research in this area should focus on:
Target-Based Synthesis: Designing and synthesizing analogs of this compound to probe interactions with specific biological targets, such as the estrogen receptor α (ERα) or various kinases. mdpi.comnih.gov For instance, studies on 3-aryl-4-anilino-2H-chromen-2-one derivatives have identified compounds with potent ERα binding affinity. nih.gov
Mechanism of Action Studies: Once a bioactive derivative is identified, detailed molecular biology studies are crucial. This includes Western blotting to analyze signaling pathways (e.g., PI3K-AKT-mTOR), and real-time reverse transcriptase PCR to study changes in gene expression. nih.gov
Molecular Modeling and Fragmentation Studies: Using computational docking to visualize how the compound binds to its target protein provides a structural basis for its activity. nih.gov Furthermore, studying the fragmentation patterns in mass spectrometry, correlated with computational electronic charge calculations, can offer insights into the molecule's intrinsic chemical properties and stability. sciepub.com
This integrated strategy, moving from rational design and synthesis to in-depth biological evaluation, will be essential to fully understand the structure-activity relationships of this compound derivatives and to translate their potential into tangible applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
